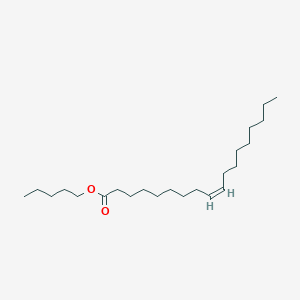
3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one, also known as HMDP, is a synthetic compound that has been widely studied for its potential use in scientific research. HMDP belongs to the family of chalcones, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one has been shown to have various biochemical and physiological effects. In cancer cells, 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one has been found to induce cell cycle arrest and apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. In addition, 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one has been shown to reduce the production of reactive oxygen species, which play a role in oxidative stress and inflammation. 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one has also been found to increase the levels of glutathione, an antioxidant that protects cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one in lab experiments is its low toxicity. 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one has been shown to have low cytotoxicity in various cell lines, making it a safe compound to use in research studies. However, one limitation of using 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one is its limited solubility in water, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for the study of 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one. One area of research is the development of 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one, which could lead to the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one in animal models and clinical trials.
Synthesis Methods
3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one can be synthesized through the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and acetophenone. The reaction is catalyzed by a base such as sodium hydroxide and is carried out in ethanol or methanol. The resulting product is a yellow crystalline powder with a melting point of 160-162°C.
Scientific Research Applications
3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one has been studied for its potential use in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by protecting neuronal cells from oxidative stress.
properties
CAS RN |
16384-66-0 |
|---|---|
Product Name |
3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one |
Molecular Formula |
C22H20O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1,2-diphenylpropan-1-one |
InChI |
InChI=1S/C22H20O2/c1-24-20-14-12-17(13-15-20)16-21(18-8-4-2-5-9-18)22(23)19-10-6-3-7-11-19/h2-15,21H,16H2,1H3 |
InChI Key |
QTDRNFMQDXCDNB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
synonyms |
3-(4-Methoxyphenyl)-1,2-diphenyl-1-propanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



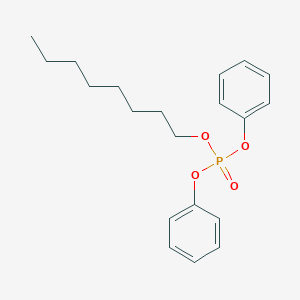
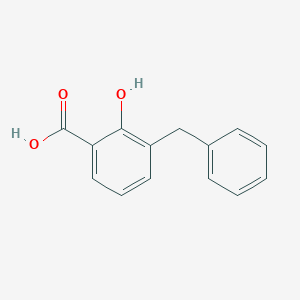



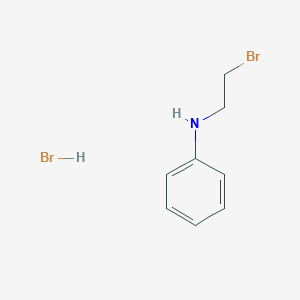
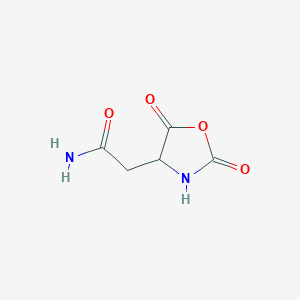
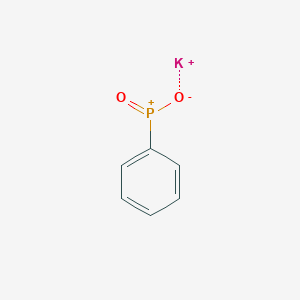

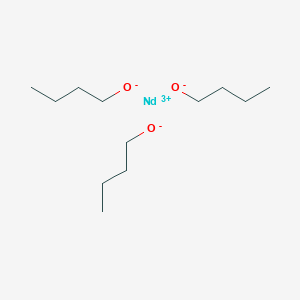
![(6aS)-5,6aα,7,12aβ-Tetrahydro-2,3,10-trimethoxy[2]benzopyrano[4,3-b][1]benzopyran-7α-ol](/img/structure/B93421.png)


